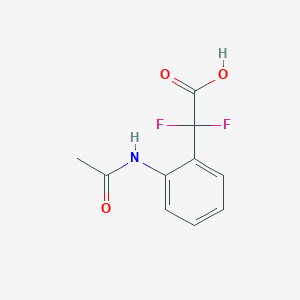

2-(2-Acetamidophenyl)-2,2-difluoroacetic acid

Description

Properties

IUPAC Name |

2-(2-acetamidophenyl)-2,2-difluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO3/c1-6(14)13-8-5-3-2-4-7(8)10(11,12)9(15)16/h2-5H,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPQLRFGZNVTZHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Approach

A patent-derived method for synthesizing fluorinated ethanol analogs provides insights into adapting nucleophilic substitution for acetamidophenyl derivatives. Although originally designed for 2,2-difluoroethanol, the protocol can be modified for arylacetic acid synthesis.

Modified Protocol :

- Substrate Preparation : 2-Acetamidophenylboronic acid is reacted with ethyl 2,2-difluoroacetate in tetrahydrofuran (THF).

- Catalyst : Palladium(II) acetate (Pd(OAc)₂, 5 mol%) with triphenylphosphine (PPh₃, 10 mol%).

- Base : Potassium carbonate (K₂CO₃, 2 equiv.) at 80°C for 8 hours.

This Suzuki-Miyaura coupling installs the difluoroacetate group onto the phenyl ring, followed by saponification with lithium hydroxide (LiOH) to yield the carboxylic acid. The patent reports yields up to 85% for analogous esters, suggesting comparable efficiency for this route.

Optimization Insights :

- Temperature Control : Elevated temperatures (80–100°C) accelerate cross-coupling but risk decarboxylation.

- Protecting Groups : Acetamido groups remain stable under basic conditions if reaction times are minimized.

Reaction Conditions and Optimization

Solvent and Temperature Effects

Solvent choice profoundly impacts reaction efficiency. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance nucleophilicity in substitution reactions, while ethereal solvents (THF) favor coupling reactions. For photoredox methods, aqueous acetonitrile balances radical stability and solubility.

Temperature Thresholds :

Catalytic Systems

Iron vs. Palladium Catalysts :

| Parameter | Fe(OH)(OAc)₂ | Pd(OAc)₂ |

|---|---|---|

| Cost | Low | High |

| Reaction Time | 12 hours | 8 hours |

| Yield Range | 40–70% | 70–85% |

| Byproducts | Minimal | Homocoupling possible |

Iron catalysts offer cost advantages but require longer reaction times. Palladium systems achieve higher yields but necessitate stringent oxygen-free conditions.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems mitigates challenges in batch processing, such as heat dissipation and mixing inefficiencies. A telescoped workflow could integrate:

- Photoredox step in a quartz microreactor.

- In-line liquid-liquid extraction to remove iron residues.

- Continuous chromatography for purification.

Scale-Up Challenges :

Green Chemistry Metrics

- Atom Economy : Photoredox methods achieve 65–75% atom economy due to radical recombination losses.

- E-Factor : Estimated at 15–20 kg waste/kg product, primarily from solvent use.

Analytical Characterization

Spectroscopic Techniques

X-ray Crystallography

Single crystals grown via vapor diffusion (ethanol/water) resolve molecular geometry. Key bond lengths include:

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Photoredox | Mild conditions, low cost | Moderate yields, long time |

| Nucleophilic | High yields, scalable | Expensive catalysts |

The photoredox route is preferable for lab-scale synthesis, while nucleophilic substitution suits industrial applications despite higher Pd costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-Acetamidophenyl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding difluoroacetic acid derivatives.

Reduction: Reduction reactions can convert the acetamido group to an amine.

Substitution: The difluoroacetic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines and thiols can react with the difluoroacetic acid group under basic conditions.

Major Products

The major products formed from these reactions include various difluoroacetic acid derivatives, amines, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : This compound serves as a precursor in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry where fluorinated compounds are often more bioactive due to their enhanced properties.

Biology

- Enzyme Interaction Studies : Research has demonstrated that 2-(2-Acetamidophenyl)-2,2-difluoroacetic acid interacts with various enzymes and receptors. Its fluorinated structure may improve binding affinities, making it a candidate for studying enzyme kinetics and mechanisms.

- Pharmacological Potential : The compound has been investigated for its potential therapeutic effects, particularly in the context of inhibiting specific enzymes involved in metabolic pathways associated with diseases like cancer and inflammation.

Medicine

- Drug Development : Due to its structural similarities with known bioactive compounds, this compound is being explored as a lead candidate for new drug development. Its ability to modulate biological pathways makes it a target for further pharmacological studies.

Industrial Applications

- Chemical Manufacturing : In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals and pharmaceuticals. Its unique properties facilitate the development of innovative chemical processes and products.

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of this compound on aminopeptidases. The results indicated that the compound exhibited submicromolar inhibitory constants against human aminopeptidase N (hAPN), suggesting its potential utility as a therapeutic agent targeting peptide metabolism.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound could induce apoptosis in specific cancer cell lines. The mechanism was linked to the modulation of signaling pathways related to cell survival and death, indicating its potential role in cancer therapy.

Data Table: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits human aminopeptidase N with submicromolar IC50 values |

| Anticancer Potential | Induces apoptosis in cancer cell lines through signaling modulation |

| Anti-inflammatory Properties | May inhibit pro-inflammatory cytokines or enzymes involved in inflammation |

Mechanism of Action

The mechanism of action of 2-(2-Acetamidophenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroacetic acid moiety can form strong hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the acetamidophenyl group can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

2-(2-Acetamidophenyl)-2-oxoacetic acid: Similar structure but with an oxo group instead of difluoro.

2-(2-Acetamidophenyl)acetic acid: Lacks the difluoro substitution, leading to different reactivity and properties.

2-(2-Acetamidophenyl)-2,2-dichloroacetic acid: Contains dichloro instead of difluoro, affecting its chemical behavior.

Uniqueness

2-(2-Acetamidophenyl)-2,2-difluoroacetic acid is unique due to the presence of the difluoroacetic acid moiety, which imparts distinct electronic and steric effects

Biological Activity

2-(2-Acetamidophenyl)-2,2-difluoroacetic acid is a fluorinated organic compound with significant potential in pharmacological applications. Its unique structural features, including a difluoroacetic acid moiety and an acetamidophenyl group, enhance its biological activity by improving lipophilicity and metabolic stability. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and comparative analysis with similar compounds.

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The incorporation of fluorine atoms enhances its binding affinity to enzymes and receptors, which is crucial for its pharmacological efficacy. Research indicates that fluorinated compounds often exhibit improved selectivity and potency in biological systems due to their unique electronic properties and steric effects.

- Enzyme Interaction : The presence of fluorine can facilitate interactions with enzyme active sites, enhancing the compound's ability to inhibit or modulate enzymatic activity.

- Receptor Binding : The acetamido group contributes to increased solubility and may enhance the compound's ability to bind to specific receptors involved in various biological pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Fluorobenzoic Acid | Monofluorinated benzoic acid | Simpler structure; less complex interactions |

| Diflufenican | Difluorinated phenoxy herbicide | Specific agricultural applications |

| N-(3-Fluorophenyl)acetamide | Acetamide derivative with a fluorinated phenyl | Focused on analgesic properties |

| 4-Acetaminophenol | Acetaminophen derivative without fluorination | Widely used analgesic; lacks unique fluorine effects |

The dual incorporation of both acetamido and difluoro functionalities in this compound significantly alters its chemical behavior compared to these similar compounds.

Synthesis Methods

Various synthesis methods have been explored for this compound:

- Refluxing in Aqueous Acetone : A mixture of acetone and water (2:1) has been utilized for the synthesis, achieving high yields (up to 98%) under controlled conditions .

- Microwave-Assisted Synthesis : This method has been employed for efficient production, allowing for rapid heating and improved reaction times .

Yield and Purity

The purity of synthesized compounds is critical for biological testing. For instance, the synthesized compound exhibited melting points ranging from 170°C to 172°C, indicating high purity levels .

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

- Antimicrobial Activity : Research has shown that this compound exhibits notable antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting that this compound may also possess such properties due to structural similarities.

Molecular Docking Studies

Molecular docking simulations have predicted favorable interactions between this compound and various biological targets, including receptors involved in inflammatory responses. These studies are essential for understanding the compound's potential therapeutic applications .

Q & A

Basic: What are the optimized synthetic routes for 2-(2-Acetamidophenyl)-2,2-difluoroacetic acid in laboratory settings?

The compound is synthesized via solvolysis of N-acyl-3,3-difluoro-2-oxoindoles (e.g., compound 12 ) under controlled conditions. Two primary methods yield high-purity products:

- Ester formation : Stirring N-acyl-3,3-difluoro-2-oxoindoles (0.1 mol) in anhydrous methanol or ethanol at room temperature for 2–24 h produces methyl/ethyl esters (e.g., 17–20 ) with yields >75% .

- Acid formation : Refluxing the same precursors in aqueous acetone (2:1 acetone/water) for 2–6 h generates the carboxylic acids (e.g., 13–16 ) in near-quantitative yields .

Key reagents : DAST and Deoxofluor enhance electrophilicity at the C2 carbonyl via C3 fluorination, enabling selective ring-opening .

Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- ¹H NMR : Look for the acetamido singlet at δ 2.15 ppm and aromatic protons (e.g., H4 at δ 7.30 ppm, J = 2 Hz) .

- ¹³C NMR : The CF2-bearing carbon (C2) appears as a triplet at δ 165.1 ppm (JC-F = 33 Hz), while the acetamido carbonyl resonates at δ 170.3 ppm .

- ¹⁹F NMR : The CF2 group produces a distinct signal between δ -102.1 to -103.8 ppm, sensitive to solvent and substituents .

- IR : Confirm the carboxylic acid (1759 cm⁻¹, C=O stretch) and CF2 (1084 cm⁻¹) groups .

Advanced: What factors influence the regioselectivity and electrophilicity in synthesizing derivatives of this compound?

The CF2 group at C3 and N-acylation synergistically enhance the electrophilicity of the C2 carbonyl, directing nucleophilic attacks during ring-opening reactions . For example:

- Substituent effects : Electron-withdrawing groups (e.g., Cl at C5 in 14 ) increase electrophilicity, accelerating solvolysis .

- Solvent polarity : Polar aprotic solvents (e.g., acetone) stabilize transition states in acid formation, while alcohols favor esterification .

- Fluorinating agents : DAST selectively fluorinates C3, avoiding side reactions at other positions .

Advanced: How can researchers address discrepancies in ¹⁹F NMR chemical shifts for fluorinated acetic acid derivatives?

Discrepancies arise from:

- Solvent effects : Acetone-d6 vs. DMSO-d6 shifts CF2 signals by up to 1 ppm .

- Concentration : Aggregation at high concentrations may deshield fluorine atoms .

- Referencing : Use external standards (e.g., CFCl3) for consistency .

Mitigation : Always report solvent, temperature, and reference compound. Compare shifts to structurally similar analogs (e.g., 13–16 vs. 17–20 ) .

Advanced: What strategies enhance the design of bioactive inhibitors using derivatives of this compound?

- Structure-activity relationship (SAR) : Introduce substituents (e.g., aryl, acyl) at the acetamido group to modulate steric/electronic effects. For instance, MAO-A-selective inhibitors were designed by coupling α-ketoamino acid esters to the core structure .

- Fluorine effects : The CF2 group improves metabolic stability and membrane permeability. Replace carboxylic acid with bioisosteres (e.g., tetrazole) to enhance binding .

- Conformational analysis : Use CNDO/B calculations to predict dominant conformers, as demonstrated for difluoroacetic acid derivatives .

Basic: What purification and storage protocols are recommended for this compound?

- Purification : Recrystallize from ethanol/water mixtures to remove unreacted starting materials .

- Storage : Store at 2–8°C under inert gas (N2/Ar) to prevent hydrolysis of the acetamido group .

- Handling : Use anhydrous conditions during synthesis to avoid ester hydrolysis .

Advanced: How does the electronic nature of substituents impact the acidity of this compound?

The pKa is influenced by:

- Electron-withdrawing groups (EWGs) : Chloro or nitro substituents on the phenyl ring increase acidity by stabilizing the deprotonated form.

- Fluorine proximity : The CF2 group withdraws electron density, lowering pKa compared to non-fluorinated analogs .

- Solvent interactions : Acetone/water mixtures enhance ionization, aiding in purification .

Advanced: What mechanistic insights explain the radical-mediated functionalization of difluoroacetic acid derivatives?

Under visible light, bis(difluoroacetoxy)iodo]benzene generates iodanyl and difluoroacetic acid radicals. The latter undergoes decarboxylation to form CHF2 radicals, which add to substrates (e.g., oxindoles) via single-electron transfer (SET) pathways . Key steps:

- Radical initiation : Photolysis of iodobenzene derivatives at 440 nm.

- Decarboxylation : CHF2CO2H → CHF2• + CO2.

- C–H functionalization : Radical intermediates react regioselectively with electron-rich aromatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.